7,4'-Dihydroxy-8,3'-dimethoxyflavanone
Description
Overview of Flavanone (B1672756) Chemistry and Biological Significance
Flavanones are characterized by a three-ring structure, designated A, B, and C, with a saturated C2-C3 bond in the C ring. This structural feature distinguishes them from other flavonoid subclasses like flavones and flavonols. The basic flavanone skeleton can be substituted with various functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, at different positions, leading to a vast array of distinct compounds.
Scientifically, flavanones are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov Their ability to scavenge free radicals and modulate inflammatory pathways has made them a subject of interest in the development of new therapeutic agents. nih.govmdpi.com Flavanones are commonly found in citrus fruits and various medicinal plants, contributing to their observed health benefits. nih.gov
Structural Characteristics of 7,4'-Dihydroxy-8,3'-dimethoxyflavanone
This compound is a flavanone with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.3 g/mol . Its structure is defined by the presence of two hydroxyl groups at positions 7 and 4', and two methoxy groups at positions 8 and 3' on the flavanone backbone.
The precise arrangement of these functional groups imparts specific physicochemical properties to the molecule, influencing its polarity, solubility, and potential for biological interactions. The spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the definitive identification and structural elucidation of this compound.
Below is a table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.3 g/mol |
| Hydroxyl Groups | 2 (at positions 7 and 4') |
| Methoxy Groups | 2 (at positions 8 and 3') |
| CAS Number | 148169-79-1 |
| PubChem CID | 101454558 |
Research Trajectory and Current Knowledge Gaps for the Chemical Compound
The primary known natural source of this compound is the plant species Eysenhardtia platycarpa, a member of the Fabaceae family. nih.govnih.gov Research on Eysenhardtia platycarpa has led to the isolation and identification of numerous flavonoids, including a variety of flavanones. nih.gov These studies often highlight the potential of the plant's extracts and isolated compounds for their anti-inflammatory and cytotoxic activities. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-15-7-9(3-5-11(15)18)14-8-13(20)10-4-6-12(19)17(22-2)16(10)23-14/h3-7,14,18-19H,8H2,1-2H3 |
InChI Key |
UKCAIYJHVFWSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Biosynthetic Pathways and Chemical Synthesis of 7,4 Dihydroxy 8,3 Dimethoxyflavanone
Enzymatic Formation of the Flavanone (B1672756) Skeleton
The core C6-C3-C6 flavanone structure is assembled through a highly conserved pathway in plants, involving the sequential action of key enzymes. This process begins with precursors from the broader phenylpropanoid pathway. taylorandfrancis.com
Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)
The biosynthesis of the flavanone skeleton is initiated by two pivotal enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgnih.gov This reaction proceeds through a series of decarboxylative condensations to form a polyketide intermediate, which then undergoes cyclization and aromatization to produce the characteristic chalcone backbone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). wikipedia.orgnih.gov CHS is a type III polyketide synthase and is considered a central hub for interactions with other enzymes in the flavonoid pathway. wikipedia.org
Chalcone Isomerase (CHI): Following the formation of the chalcone, CHI catalyzes a stereospecific intramolecular cyclization reaction. researchgate.net This enzyme facilitates the closure of the heterocyclic C-ring, converting the open-chain naringenin chalcone into the tricyclic (2S)-flavanone known as naringenin (5,7,4'-trihydroxyflavanone). nih.govresearchgate.netnih.gov Naringenin is the foundational flavanone from which a vast array of other flavonoids are derived. nih.govnih.gov Genetically, CHI's function is crucial; its absence can lead to a significant reduction in flavonoid products like proanthocyanidins (B150500) and flavonols. nih.gov
| Enzyme | Abbreviation | Function | Precursor(s) | Product |
| Chalcone Synthase | CHS | Catalyzes the initial condensation step to form the chalcone backbone. wikipedia.org | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone into a flavanone. researchgate.net | Naringenin Chalcone | (2S)-Naringenin |
Precursor Metabolites and Downstream Conversions
The biosynthesis of flavonoids originates from the phenylpropanoid pathway, which provides the necessary starter molecules. The aromatic amino acid phenylalanine is the initial precursor, which is converted to 4-coumaroyl-CoA through the action of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). researchgate.netmdpi.com
Once the basic flavanone skeleton (naringenin) is formed, it serves as a critical branch point for the synthesis of various flavonoid subclasses. nih.gov Downstream enzymes further modify this core structure through reactions like hydroxylation, reduction, and oxidation to produce dihydroflavonols, flavonols, flavones, anthocyanins, and proanthocyanidins. taylorandfrancis.comnih.govmdpi.com
Methylation and Hydroxylation Processes within Flavanoid Biosynthesis
To arrive at the specific substitution pattern of 7,4'-Dihydroxy-8,3'-dimethoxyflavanone, the foundational naringenin molecule must undergo a series of hydroxylation and methylation events. These modifications are critical for generating the vast diversity of flavonoids found in nature and are catalyzed by specific enzyme families. taylorandfrancis.comnih.govnih.gov
Hydroxylation: This process involves the addition of hydroxyl (-OH) groups to the flavonoid skeleton, primarily catalyzed by cytochrome P450-dependent monooxygenases. nih.gov Key enzymes include Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), which add hydroxyl groups to the B-ring. mdpi.comnih.gov For the target compound, hydroxylation at the 3'-position is a necessary step. Additional hydroxylations can also occur on the A-ring at the C6 and C8 positions, catalyzed by enzymes like flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H). nih.gov
Methylation: O-methylation, the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, is catalyzed by O-methyltransferases (OMTs). nih.gov This modification increases the lipophilicity of the flavonoid molecule. nih.gov The formation of this compound requires specific OMTs that act on the hydroxyl groups at the 8 and 3' positions of a dihydroxylated precursor. The precise sequence of these hydroxylation and methylation steps can vary between plant species.
Chemical Synthesis Strategies for this compound and Analogs
The chemical synthesis of flavanones provides access to these compounds for biological evaluation and the creation of novel analogs. The most common strategies involve the formation and subsequent cyclization of a chalcone intermediate.
Chalcone Cyclization and Oxidative Cyclization Methodologies
The primary method for synthesizing flavanones is the intramolecular cyclization of a 2'-hydroxychalcone (B22705) precursor. rsc.orgnih.gov This precursor is typically prepared via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. nih.govresearchgate.netjournament.com
Chalcone Cyclization: The conversion of the 2'-hydroxychalcone to the corresponding flavanone is an intramolecular oxa-Michael addition. This cyclization can be promoted under various conditions:
Base-catalyzed: Using bases like sodium acetate (B1210297) or piperidine (B6355638) in a refluxing solvent such as methanol (B129727) or ethanol (B145695) is a common method. nih.govnepjol.info
Acid-catalyzed: Acids such as acetic acid, sulfuric acid, or hydrochloric acid can also facilitate the ring-closure reaction, sometimes requiring heat. rsc.orgnepjol.info Microwave-assisted synthesis using acetic acid has been shown to significantly shorten reaction times. nepjol.info
Oxidative Cyclization: In some synthetic routes, particularly those aiming for flavones, an oxidative cyclization of the chalcone is employed. nih.govresearchgate.net Reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) can be used to achieve this transformation, which may yield flavones, flavanones, or other related products depending on the substrate and reaction conditions. researchgate.netnih.govresearchgate.net Palladium(II) catalysis has also been developed as a method for the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones. rsc.org
| Method | Catalyst/Reagent | Conditions | Product |
| Base-Catalyzed Cyclization | Sodium Acetate (NaOAc) | Reflux in Methanol | Flavanone |
| Acid-Catalyzed Cyclization | Acetic Acid (AcOH) | Microwave Irradiation | Flavanone |
| Oxidative Cyclization | Iodine (I2) / DMSO | Reflux | Flavone/Flavanone |
| Palladium-Catalyzed Cyclization | Pd(TFA)2 / DMSO | O2 atmosphere | Flavanone/Flavone |
Asymmetric Synthesis Approaches for Chiral Flavanones
Since the C-2 position of the flavanone skeleton is a stereocenter, flavanones are chiral molecules that exist as enantiomers. researchgate.net As natural flavanones are typically found in an optically active form, significant research has focused on developing asymmetric syntheses to produce enantioenriched flavanones. acs.org
Key strategies for asymmetric synthesis include:
Organocatalysis: Chiral organocatalysts, such as chiral quaternary ammonium (B1175870) salts, have been successfully used to catalyze the asymmetric intramolecular oxa-Michael cyclization of 2'-hydroxychalcones, yielding chiral flavanones with high enantioselectivity. researchgate.netacs.org
Metal Catalysis: Chiral metal complexes, for instance, palladium catalytic systems with specific chiral ligands, have been developed for the highly enantioselective addition of arylboronic acids to chromones, providing a route to chiral flavanones. acs.org
Attrition-Enhanced Deracemization: This method involves the dynamic crystallization of a chiral conglomerate system. Racemic flavanones in solution are subjected to attrition (e.g., grinding with glass beads) in the presence of a base, which promotes racemization in the solution phase while allowing for the selective crystallization of one enantiomer, leading to a high enantiomeric excess. acs.org
These asymmetric approaches are crucial for studying the distinct biological activities of individual flavanone enantiomers. thieme-connect.comeurekaselect.com
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines chemical reactions with biological catalysis (enzymes) to achieve high selectivity and efficiency, often under mild conditions. For flavanones, this approach typically focuses on the stereoselective cyclization of a chalcone precursor. While a specific chemoenzymatic protocol for this compound has not been published, a potential pathway can be proposed based on general methods.
The synthesis would likely start from the corresponding chalcone precursor, 2',4'-Dihydroxy-3',4-dimethoxychalcone . The key step is the intramolecular Michael-type addition that converts the linear chalcone into the heterocyclic flavanone structure. Enzymes, particularly lipases and chalcone isomerases, are known to catalyze this cyclization with high enantioselectivity. researchgate.netnih.govacs.org
Lipases, such as those from porcine pancreas or Mucor javanicus, have been shown to facilitate the stereoselective synthesis of (S)-flavanones from 2'-hydroxychalcones. researchgate.net This "promiscuous" catalytic activity of lipases is valuable for creating chiral flavonoids. The reaction pathway involves the enzyme catalyzing the ring-closure of the chalcone to yield the flavanone, often with good enantiomeric excess (ee). researchgate.net
A proposed chemoenzymatic route is detailed in the table below.
| Step | Description | Reactants/Enzymes | Potential Conditions | Expected Product |
|---|---|---|---|---|
| 1 | Chemical Synthesis of Precursor | 2,4-Dihydroxyacetophenone and 3,4-Dimethoxybenzaldehyde | Base-catalyzed (e.g., NaOH/KOH) Claisen-Schmidt condensation in an alcohol solvent. | 2',4'-Dihydroxy-3',4-dimethoxychalcone |
| 2 | Enzymatic Cyclization | 2',4'-Dihydroxy-3',4-dimethoxychalcone; Lipase (e.g., from Candida antarctica) or Chalcone Isomerase (CHI) | Aqueous buffer or organic solvent system at mild temperature (e.g., 25-40°C). | (S)-7,4'-Dihydroxy-8,3'-dimethoxyflavanone |
Advanced Synthetic Route Development (e.g., microwave-assisted synthesis)
Advanced synthetic methods aim to improve reaction efficiency, reduce reaction times, and enhance yields, often through novel energy sources or catalysts. Microwave-assisted organic synthesis is a prominent technique in this area, utilizing microwave irradiation to rapidly heat reactions.
For flavonoid synthesis, microwaves are most commonly applied to the oxidative cyclization of 2'-hydroxychalcones to yield flavones. scispace.com However, the base-catalyzed cyclization of chalcones to flavanones can also be significantly accelerated by microwave irradiation. researchgate.net This method offers advantages over conventional heating by ensuring rapid and uniform heating, which can lead to cleaner reactions, shorter times, and improved yields. scispace.com
A hypothetical microwave-assisted synthesis of this compound would involve the cyclization of the 2',4'-Dihydroxy-3',4-dimethoxychalcone precursor in the presence of a base or a solid support catalyst under microwave irradiation. Research on similar structures shows that this method can reduce reaction times from several hours to just a few minutes. scispace.comresearchgate.net
The proposed conditions based on analogous reactions are summarized in the table below.
| Parameter | Description | Example Conditions Based on Literature | Expected Advantage |
|---|---|---|---|
| Precursor | The starting chalcone required for cyclization. | 2',4'-Dihydroxy-3',4-dimethoxychalcone | - |
| Catalyst/Medium | Base or solid support to facilitate the reaction. | Sodium acetate in methanol or a mineral support like alumina (B75360) (Al₂O₃) under solvent-free conditions. researchgate.netmdpi.com | Potentially milder conditions and easier product purification. |
| Energy Source | Microwave irradiation. | 100-400 W | Rapid and uniform heating. |
| Reaction Time | Duration of microwave exposure. | 2-10 minutes | Significant reduction from conventional heating (hours). scispace.com |
| Product | The target flavanone. | This compound | Higher yield and purity compared to conventional methods. |
In Vitro and in Vivo Biological Activities of 7,4 Dihydroxy 8,3 Dimethoxyflavanone in Experimental Models
Modulation of Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in numerous pathological conditions. mdpi.com Flavonoids are well-recognized for their antioxidant properties, which allow them to mitigate oxidative stress through various mechanisms. nih.gov
The antioxidant action of flavonoids is largely attributed to their ability to scavenge free radicals. This is primarily achieved through mechanisms like hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov Through these pathways, the hydroxyl groups on the flavonoid structure donate a hydrogen atom or an electron to a free radical, neutralizing it and terminating the damaging chain reaction. nih.govmdpi.com The efficacy of this scavenging activity is highly dependent on the number and location of hydroxyl groups on the flavonoid backbone. nih.gov
While these are the established mechanisms for flavonoids, specific studies on the free radical scavenging activity of 7,4'-Dihydroxy-8,3'-dimethoxyflavanone are limited. Research on the structurally related compound 7-hydroxy-3',4'-dimethoxyflavone, which differs in its core structure and substitution pattern, indicated low radical scavenging activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an IC50 value greater than 100 μg/mL. ugm.ac.id This highlights how structural variations significantly influence antioxidant capacity. The antioxidant potential of flavonoids is often evaluated using DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com
A key consequence of antioxidant activity is the reduction of intracellular levels of reactive oxygen species (ROS). Sustained high levels of ROS can trigger inflammatory responses by activating macrophages and releasing inflammatory mediators. mdpi.com Many flavonoids have demonstrated the ability to decrease cellular ROS. For instance, the related compound 7,3´,4´-trihydroxyflavone has been shown to effectively reduce intracellular ROS levels in macrophage cell models. mdpi.com Other types of flavonoids, such as the flavonol fisetin, also suppress ROS overproduction in lipopolysaccharide (LPS)-stimulated cells. researchgate.net However, direct experimental data detailing the impact of this compound on ROS levels is not extensively documented in available research.
In addition to direct radical scavenging, some flavonoids can exert their antioxidant effects by modulating the activity and expression of endogenous antioxidant enzymes. A notable example is the induction of heme oxygenase-1 (HO-1), an enzyme that plays a critical role in cellular defense against oxidative stress. nih.gov The flavonoid 5,8-dihydroxy-4′,7-dimethoxyflavone has been observed to attenuate TNF-α-induced effects through the induction of HO-1 in human cardiac fibroblasts. nih.gov However, specific research detailing the interaction of this compound with key antioxidant enzyme systems such as superoxide (B77818) dismutase (SOD), catalase, or glutathione (B108866) peroxidase has not been identified in the reviewed literature.
Regulation of Inflammatory Responses
Inflammation is a vital immune response, but its dysregulation can lead to chronic diseases. researchgate.net Flavonoids are widely investigated for their anti-inflammatory properties, which are often mediated by their interference with the production of inflammatory molecules and the signaling pathways that control them. caringsunshine.comnih.gov
Many flavonoids can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). caringsunshine.com The structural characteristics of a flavonoid are crucial for its inhibitory activity. Studies on synthetic flavones have found that A-ring 5,7-dihydroxyflavones that also possess 3',4'-dihydroxy or 3',4'-hydroxy/methoxy (B1213986) groups on the B-ring are effective inhibitors of NO production in LPS-treated macrophage cells. nih.gov
While direct data for this compound is scarce, research on related structures provides insight. The compound 7,8-dihydroxyflavone (B1666355) significantly inhibited the increased production of NO in a co-culture system of adipocytes and macrophages. nih.gov Similarly, studies on PGE2 inhibition by various flavones demonstrate a structure-dependent effect. iiarjournals.orgresearchmap.jpnih.gov
Table 1: Inhibitory Activity of Related Flavonoids on LPS-Stimulated PGE2 Production
| Compound | IC50 (μM) | Cell Line | Reference(s) |
| 7-Methoxyflavone | 0.73 | RAW264.7 | researchmap.jpnih.gov |
| Wogonin | 0.82 | RAW264.7 | researchmap.jpnih.gov |
| 7,8-Dimethoxyflavone | 7.39 | RAW264.7 | iiarjournals.orgresearchmap.jpnih.gov |
| Chrysin (B1683763) | 8.15 | RAW264.7 | researchmap.jp |
This table presents data for structurally related compounds to provide context due to the limited direct experimental results for this compound.
The anti-inflammatory effects of flavonoids are frequently traced to their ability to modulate critical intracellular signaling pathways. mdpi.com The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation, and their inhibition can downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and various cytokines. caringsunshine.comnih.gov
Several flavonoids that are structurally related to this compound have been shown to act on these pathways. For example, 7,8-dihydroxyflavone inhibits the activation of c-Jun N-terminal kinase (JNK), a MAPK family member, and prevents the nuclear translocation of the NF-κB p65 subunit. nih.gov Similarly, 7,4'-dihydroxyflavone, which lacks the methoxy groups of the title compound, suppresses the activation of NF-κB and STAT6. nih.gov This modulation of signaling pathways leads to a reduction in the expression of inflammatory cytokines. mdpi.com
Table 2: Effects of Related Flavonoids on Inflammatory Cytokines and Pathways
| Compound | Effect | Target Pathway(s) | Cell/Model System | Reference(s) |
| 7,8-Dihydroxyflavone | Inhibited TNF-α and IL-6 secretion | JNK, NF-κB | Co-culture of 3T3-L1 adipocytes and RAW 264.7 macrophages | nih.gov |
| 7,3',4'-Trihydroxyflavone | Downregulated IL-1β and IL-6 gene expression | JAK-STAT, TNF, IL-17 | RAW264.7 macrophages | mdpi.com |
| 7,4'-Dihydroxyflavone | Suppressed activation | NF-κB, STAT6 | NCI-H292 human airway epithelial cells | nih.gov |
This table summarizes findings for structurally related compounds to illustrate the potential mechanisms of action for flavonoids in regulating inflammatory responses.
Macrophage Activation Studies (e.g., LPS-induced RAW 264.7 models)
In the context of inflammation, macrophage activation is a critical event. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study the inflammatory response and the anti-inflammatory potential of various compounds.
Studies on flavonoids structurally related to this compound have demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. For instance, 6,8-diprenyl-7,4'-dihydroxyflavanone (DDF) has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com This inhibition was associated with a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. mdpi.com
Furthermore, DDF was found to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com The molecular mechanism underlying these effects involves the blockade of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial for the transcriptional activation of pro-inflammatory genes. nih.govmdpi.com
Similarly, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF), another related flavonoid, has been reported to reduce the production of NO and TNF-α in LPS-stimulated RAW 264.7 cells. mdpi.com This activity is attributed to the suppression of iNOS and cyclooxygenase-2 (COX-2) protein expression. mdpi.com The anti-inflammatory effects of 5-TDMF are also linked to its ability to interfere with NF-κB translocation and the mitogen-activated protein kinase (MAPK) pathways. mdpi.com These findings suggest that this compound likely possesses similar anti-inflammatory properties by modulating key signaling pathways in activated macrophages.
Table 1: Effects of Structurally Similar Flavonoids on LPS-Induced Macrophage Activation
| Compound | Model System | Key Findings | Implicated Pathways | Reference |
|---|---|---|---|---|
| 6,8-diprenyl-7,4'-dihydroxyflavanone (DDF) | LPS-stimulated RAW 264.7 cells | Inhibited NO, TNF-α, IL-1β, and IL-6 production. | NF-κB, ERK | nih.govmdpi.com |
| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) | LPS-stimulated RAW 264.7 cells | Reduced NO and TNF-α production; suppressed iNOS and COX-2 expression. | NF-κB, MAPK | mdpi.com |
Antiproliferative and Chemopreventive Activities in Cellular Models
The potential of flavonoids to inhibit cancer cell proliferation and induce cell death has been a subject of intense research. Various cellular models are employed to investigate the antiproliferative and chemopreventive activities of these compounds.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Studies on flavanones with similar structures to this compound have revealed their ability to trigger apoptosis and cause cell cycle arrest in cancer cells.
For example, 4',7-dimethoxyflavanone demonstrated antiproliferative effects in human breast cancer MCF-7 cells, with an IC50 value of 115.62 μM. nih.gov At this concentration, the compound induced apoptosis, as evidenced by an increase in the sub-G1 phase cell population, which represents fragmented DNA. nih.gov Furthermore, it caused cell cycle arrest at the G2/M phase, which was associated with an increase in the levels of cyclin B and CDK1. nih.gov
Another related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF), has been shown to suppress the growth of lung carcinoma cells and induce apoptosis in a dose-dependent manner. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cleaved caspase-3, a key executioner of apoptosis. nih.gov Similarly, 7,8-dihydroxyflavone has been found to induce both early and late-stage apoptosis in human hepatocarcinoma cells. semanticscholar.orgeajm.org This effect was linked to the upregulation of cleaved-caspase-3 and a decrease in Bcl-2 protein levels. eajm.org
Table 2: Apoptotic and Cell Cycle Arrest Effects of Structurally Similar Flavonoids
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | Apoptosis, G2/M cell cycle arrest | Increased sub-G1 population, increased cyclin B and CDK1 | nih.gov |
| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) | H522 (Lung Cancer) | Apoptosis | Decreased Bcl-2, increased Bax and cleaved caspase-3 | nih.gov |
| 7,8-dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Early and late-stage apoptosis | Upregulation of cleaved-caspase-3, decreased Bcl-2 | semanticscholar.orgeajm.org |
The anticancer activities of flavonoids are often mediated by their ability to interfere with critical cell signaling pathways that regulate cell survival, proliferation, and angiogenesis. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently deregulated in cancer and plays a central role in promoting tumor growth and resistance to therapy. nih.govmdpi.com
Research on 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) has shown that it inhibits the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR) in lung cancer cells. nih.gov This inhibition leads to a reduction in the protein levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov The ability of flavonoids to target the PI3K/Akt/HIF-1α signaling axis is considered a promising strategy for cancer therapy. nih.gov
The anticancer effects of various flavonoids, such as apigenin (B1666066) and quercetin, have also been linked to the downregulation of signaling pathways including PI3K/Akt, ERK1/2, NF-κB, and JAK/STAT. researchgate.net These pathways are integral to cancer cell proliferation and survival. The collective evidence suggests that this compound may exert its antiproliferative effects by modulating these critical signaling networks.
Neurobiological Modulations in Experimental Systems
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. The potential of flavonoids to protect neurons from damage and interfere with the pathological processes underlying these diseases is an active area of investigation.
Flavonoids have been reported to exhibit neuroprotective properties in various experimental models of neuronal damage. For instance, 7,8-dihydroxyflavone (7,8-DHF), a structural analog, has been shown to protect midbrain dopaminergic neurons from the neurotoxic effects of MPP+, a compound used to model Parkinson's disease in monkeys. nih.govnih.gov This neuroprotective effect is attributed to its ability to act as a potent TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF), a key protein that supports neuronal survival and growth. nih.govnih.gov Furthermore, 7,8-DHF has demonstrated neuroprotective effects in a mouse model of HIV-associated neurocognitive disorder. researchgate.net
A flavonoid-enriched fraction from apples has also been shown to have neuroprotective and anti-inflammatory effects in a mouse model of hypoxic-ischemic brain injury. scienceopen.com This protection was associated with a reduction in neuronal cell loss and the suppression of pro-inflammatory cytokine expression. scienceopen.com These studies highlight the potential of flavonoids to mitigate neuronal damage through various mechanisms.
A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, which form amyloid plaques in the brain. nih.gov The inhibition of Aβ aggregation is a key therapeutic strategy being explored for the treatment of this devastating disease. nih.govresearchgate.netresearchgate.net
Several flavonoids have been investigated for their ability to inhibit the formation of amyloid fibrils. The mechanism of inhibition can involve various steps in the aggregation process. mdpi.com While direct studies on this compound are not available, research on other flavonoids suggests that the presence of hydroxyl groups, particularly in a catechol (ortho-dihydroxy) or para-dihydroxy arrangement, can be important for anti-aggregating activity. nih.gov These structures can be oxidized to quinones, which are thought to interfere with Aβ aggregation. nih.gov Given the dihydroxy substitution pattern of this compound, it is plausible that it could exhibit similar inhibitory effects on amyloid fibril formation.
Impact on Neurotrophic Factor Expression (e.g., TrKB agonists)
There is no specific scientific information available from the conducted searches detailing the impact of this compound on neurotrophic factor expression or its potential activity as a TrKB agonist. Research in this area has focused on other flavonoids, such as 7,8-dihydroxyflavone, which has been identified as a potent TrkB agonist, but this activity cannot be extrapolated to this compound without direct experimental evidence.
Antimicrobial Properties
Limited direct research was found regarding the antimicrobial profile of this compound. General studies indicate that flavonoids as a class possess a wide range of antimicrobial activities. nih.gov However, specific data for the target compound is not detailed in the available literature.
Antibacterial Activities against Specific Strains
No specific studies detailing the antibacterial activity of this compound against particular bacterial strains were identified in the search results. Research has been conducted on similar molecules, such as 7,4′-dihydroxy-3′-methoxyflavanone, which was isolated from Flourensia oolepis and showed some antibacterial effects, but this compound is structurally distinct. researchgate.net
Antiviral Effects
There is currently no available data from the performed searches concerning the antiviral effects of this compound.
Antifungal Activities
No specific studies on the antifungal activities of this compound were found in the available research.
Enzyme Inhibition and Receptor Interaction Studies
There is no specific information in the search results regarding enzyme inhibition or receptor interaction studies conducted with this compound. Research on other flavonoids has shown interactions with various enzymes and receptors, such as aromatase nih.gov and protease-activated receptor 4 (PAR4) nih.gov, but these findings are for different molecules and cannot be attributed to the subject compound.
Other Mechanistic Biological Investigations
The chemical entity this compound is recognized and cataloged in chemical databases like ChEBI (Chemical Entities of Biological Interest), where it is classified as a metabolite. ebi.ac.uk This classification implies it is an intermediate or product of metabolism. However, beyond this classification, no specific mechanistic studies detailing other biological investigations for this particular compound were found in the conducted search.
Advanced Analytical Methodologies for Research on 7,4 Dihydroxy 8,3 Dimethoxyflavanone
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods are indispensable for determining the precise molecular structure of flavonoids like 7,4'-dihydroxy-8,3'-dimethoxyflavanone. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H-NMR and ¹³C-NMR spectra would provide critical data.
¹H-NMR (Proton NMR): This technique identifies the number, environment, and connectivity of hydrogen atoms in the molecule. For a flavanone (B1672756) structure, characteristic signals include a three-proton system for the C-ring (H-2, H-3ax, H-3eq), with specific chemical shifts and coupling constants that confirm the flavanone core. Aromatic protons on the A and B rings would appear as distinct signals, their splitting patterns revealing the substitution pattern. The presence of two methoxy (B1213986) groups and two hydroxyl groups would be confirmed by singlet signals (for -OCH₃) and exchangeable proton signals (for -OH), respectively.
¹³C-NMR (Carbon-13 NMR): This spectrum reveals the number and type of carbon atoms. The flavanone skeleton has 15 carbon atoms, and the spectrum for this compound would show 17 distinct signals (15 for the core and 2 for the methoxy groups). The chemical shifts of the carbonyl carbon (C-4), the C-2, and C-3 carbons are highly characteristic of the flavanone structure. The positions of the hydroxyl and methoxy substituents on the aromatic rings are confirmed by the chemical shifts of the corresponding aromatic carbons.
Interactive Data Table: Predicted NMR Data for this compound Specific experimental data is not available. The following table illustrates the type of data that would be generated.
| Atom No. | Predicted ¹³C Chemical Shift (δc, ppm) | Predicted ¹H Chemical Shift (δH, ppm) |
|---|---|---|
| C-2 | ~79 | ~5.4 (dd) |
| C-3 | ~43 | ~3.1 (dd), ~2.8 (dd) |
| C-4 | ~192 | - |
| C-5 | ~128 | ~7.8 (d) |
| C-6 | ~110 | ~6.5 (d) |
| C-7 | ~165 | - |
| C-8 | ~131 | - |
| C-9 | ~163 | - |
| C-10 | ~103 | - |
| C-1' | ~131 | - |
| C-2' | ~112 | ~7.0 (d) |
| C-3' | ~148 | - |
| C-4' | ~147 | - |
| C-5' | ~115 | ~6.9 (d) |
| C-6' | ~120 | ~7.1 (dd) |
| 8-OCH₃ | ~56 | ~3.9 (s) |
Mass Spectrometry (MS and MS/MS) for Complex Mixture Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₁₆O₆ for this compound).
MS/MS (Tandem Mass Spectrometry): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For flavonoids, characteristic fragmentation pathways include retro-Diels-Alder (RDA) reactions that cleave the C-ring, as well as losses of small molecules like CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups. Analyzing these fragments helps to confirm the substitution pattern on the A and B rings.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Characterization in Research
UV-Vis and IR spectroscopy provide complementary information for characterizing flavonoids.
UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. Typically, two main absorption bands are observed. Band I (usually 300-380 nm) is associated with the cinnamoyl system (B-ring and C-ring), while Band II (usually 240-280 nm) corresponds to the benzoyl system (A-ring). The exact position of the absorption maxima (λmax) is influenced by the substitution pattern of hydroxyl and methoxy groups.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) stretching (a broad band around 3300 cm⁻¹), carbonyl (C=O) stretching of the flavanone C-4 ketone (around 1680 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching for the ether and phenol groups.
Advanced Chromatographic Methods for Quantification and Profiling
Chromatographic techniques are essential for separating the target compound from complex mixtures and for its precise quantification.
Quantitative HPLC Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC), typically coupled with a Diode Array Detector (DAD) or UV detector, is the standard method for quantifying flavonoids. A robust HPLC method for this compound would involve:
Method Development: Optimizing parameters such as the stationary phase (commonly a C18 column), mobile phase composition (often a gradient of acetonitrile or methanol (B129727) and acidified water), flow rate, and column temperature to achieve good separation and peak shape.
Method Validation: The developed method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity (a proportional relationship between concentration and detector response), accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Interactive Data Table: Typical HPLC Method Parameters This table represents a hypothetical validated method for quantification.
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at a characteristic λmax (e.g., 280 nm) |
| Linearity (r²) | > 0.999 |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95-105% |
LC-MS/MS for Detection and Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying trace amounts of compounds in complex biological matrices like plasma, urine, or tissue homogenates, due to its superior sensitivity and selectivity. An LC-MS/MS method involves:
Sample Preparation: Extraction of the analyte from the biological matrix, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
Chromatographic Separation: An HPLC or UHPLC system separates the analyte from other matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by fragmentation. This highly specific detection method minimizes interference from the biological matrix.
Application of Hyphenated Techniques in Comprehensive Analysis
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), provide a synergistic approach to chemical analysis. nih.gov The separation component resolves the target analyte from other compounds in a mixture, while the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of flavonoids like this compound. nih.govnih.gov This technique is well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many flavonoids fall. nih.gov
In a typical LC-MS/MS analysis of a dihydroxy-dimethoxyflavanone, the molecule would first be ionized, commonly using electrospray ionization (ESI). The resulting molecular ion's mass would be determined, with this compound expected to exhibit a molecular ion peak corresponding to its molecular weight. For instance, a related isomer, 5,7-Dihydroxy-3',4'-dimethoxyflavanone, shows a prominent ion in its mass spectrum. massbank.eu
Subsequent fragmentation of the parent ion in the collision cell of the mass spectrometer provides crucial structural information. For flavonoids, characteristic fragmentation patterns include retro-Diels-Alder (rDA) reactions, which cleave the C-ring, and the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov A key diagnostic feature for methoxylated flavonoids is the neutral loss of a methyl radical (CH₃·). nih.gov The fragmentation of the structurally similar 7,4'-dihydroxy-3'-methoxyisoflavan reveals characteristic product ions that aid in its identification. researchgate.net
Table 1: Hypothetical LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 317.0974 [M+H]⁺ | 302.0738 | CH₃· | Loss of a methyl radical from a methoxy group |
| 317.0974 [M+H]⁺ | 299.0817 | H₂O | Loss of a water molecule from hydroxyl groups |
| 317.0974 [M+H]⁺ | 165.0546 | C₈H₈O₃ | Retro-Diels-Alder fragmentation of the C-ring |
| 317.0974 [M+H]⁺ | 153.0182 | C₉H₈O₃ | Retro-Diels-Alder fragmentation of the C-ring |
Note: This table is based on established fragmentation patterns of similar flavonoid structures and is intended for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds like flavonoids, derivatization is often necessary to increase their volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.
The resulting TMS-derivatized this compound can then be separated by gas chromatography and detected by mass spectrometry. The mass spectrum will show a molecular ion peak corresponding to the derivatized compound, and the fragmentation pattern will provide structural information.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-resolution separation technique that is particularly useful for the analysis of charged or polar compounds in complex mixtures with very small sample volumes. uab.edu While less common than LC-MS for flavonoid analysis, CE-MS can offer complementary information, especially for separating closely related isomers. The interface between the capillary electrophoresis system and the mass spectrometer is a critical component for successful analysis. uab.edu
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation based on polarity, coupled with mass analysis. | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds. | Matrix effects can suppress ionization. |
| GC-MS | Separation based on volatility, coupled with mass analysis. | Excellent separation efficiency for volatile compounds; extensive spectral libraries available. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| CE-MS | Separation based on electrophoretic mobility, coupled with mass analysis. | High separation efficiency; requires very small sample volumes. | Lower loading capacity; interface with MS can be complex. |
Future Research Directions and Challenges
Identification of Novel Biological Targets and Signaling Pathways
A primary future endeavor is the comprehensive identification of novel biological targets and the elucidation of the signaling pathways modulated by 7,4'-Dihydroxy-8,3'-dimethoxyflavanone. The diverse pharmacological activities of flavonoids are often attributed to their ability to interact with multiple cellular targets. nih.gov Research into structurally similar flavonoids offers a roadmap for this exploration.
For instance, computational drug design has identified the related compound (-)-(2S)-7,4'-dihydroxyflavanone as a potential activator of the CDGSH iron-sulfur domain 3 (CISD3) protein. nih.gov This finding suggests a plausible avenue of investigation for this compound in the context of age-related metabolic diseases like diabetes, given CISD3's role in mitigating accelerated aging. nih.gov Future research should, therefore, employ a combination of in silico screening and in vitro assays to test for similar activity.
Furthermore, other dimethoxy-substituted flavonoids have been shown to influence key signaling pathways such as the Akt/mTOR pathway, which is crucial in cancer and angiogenesis. researchgate.net Studies on 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF) have demonstrated its ability to induce heme oxygenase-1 (HO-1) expression through the ROS/p38 MAPK/Nrf2 pathway, suggesting a role in cardiovascular protection. nih.gov Investigating whether this compound engages with these or other critical pathways, such as NF-κB or kinase cascades, will be essential to understanding its therapeutic potential.
Exploration of Potential as a Scaffold for Rational Drug Design (Pre-clinical)
The flavanone (B1672756) core is considered a "privileged scaffold" in drug discovery due to its favorable pharmacological properties and synthetic accessibility. nih.govsigmaaldrich.com A significant future direction lies in exploring this compound as a template for the rational design of novel therapeutic agents. nih.gov Its specific pattern of hydroxylation and methoxylation provides a unique starting point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Pre-clinical research can focus on creating a library of derivatives by modifying the hydroxyl and methoxy (B1213986) groups. These modifications can influence the molecule's interaction with specific biological targets. For example, studies on other flavonoids have shown that the number and position of hydroxyl and methoxy groups are critical for activities such as proteasome inhibition and anticancer effects. nih.gov In silico molecular docking studies, similar to those used to identify flavonoid-based ROS-1 kinase inhibitors for non-small cell lung cancer, can predict the binding affinity of these novel derivatives to various enzymes and receptors. mdpi.comnih.gov This computational approach can prioritize the synthesis of the most promising candidates for further in vitro and in vivo testing. The goal is to develop new chemical entities with improved therapeutic profiles based on the this compound framework.
Advancements in Biosynthetic Engineering for Enhanced Production
The natural abundance of this compound may be insufficient for extensive research and potential commercialization. Therefore, a significant challenge and research opportunity lies in developing advanced biosynthetic engineering strategies for its enhanced production. The biosynthesis of flavonoids in plants involves a series of enzymatic steps, starting from the general phenylpropanoid pathway. ebi.ac.uk
Future research can leverage synthetic biology platforms, such as genetically engineered microorganisms like Escherichia coli, to produce this compound. acs.org This involves the heterologous expression of the necessary biosynthetic genes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and specific hydroxylases and O-methyltransferases (OMTs) that can generate the desired substitution pattern. A key challenge will be the identification and characterization of the specific enzymes responsible for the 8-methoxy and 3'-methoxy substitutions on the flavanone core. Techniques like precursor-directed biosynthesis, where synthetic analogs of the natural precursors are fed to the engineered microbes, could also be employed to generate not only the target compound but also novel derivatives. acs.org
Integration of Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, future research must integrate various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal the global cellular response to the compound, moving beyond a single-target or single-pathway focus.
For example, treating cells or model organisms with this compound and subsequently performing transcriptomic analysis (e.g., RNA-Seq) can identify all the genes whose expression is altered. Proteomic analysis can then confirm these changes at the protein level and identify post-translational modifications. Metabolomic studies can reveal downstream changes in cellular metabolism. metwarebio.com Integrating these datasets using bioinformatic tools can help construct comprehensive signaling networks and identify previously unknown mechanisms of action and off-target effects. Such an approach has been proposed for understanding the roles of other flavonoids in complex diseases. nih.govnih.gov
Development of Advanced Analytical Platforms for Metabolomic Studies
The accurate detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. A key challenge is the complexity of the metabolome and the low concentrations at which these compounds often occur. nih.gov Future research will require the development and application of advanced analytical platforms.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap systems, will continue to be the cornerstone for flavonoid metabolomics. nih.govnih.govresearchgate.net The development of semi-untargeted metabolomics methods can specifically focus on identifying a wide range of flavonoids in complex samples. nih.gov Furthermore, creating standardized protocols for sample preparation and data analysis will be critical for ensuring the reproducibility and comparability of results across different studies. The synthesis of stable isotope-labeled internal standards for this compound will also be essential for achieving accurate quantification in complex biological samples.
Compound List
| Compound Name |
| This compound |
| (-)-(2S)-7,4'-dihydroxyflavanone |
| 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF) |
| 5,6,3',4'-tetrahydroxy-7-methoxyflavone |
| Heme oxygenase-1 (HO-1) |
| Chalcone synthase (CHS) |
| Chalcone isomerase (CHI) |
| O-methyltransferases (OMTs) |
| Analytical Technique | Application in Flavonoid Research |
| High-Performance Liquid Chromatography (HPLC) | Separation of flavonoids from complex mixtures. |
| Mass Spectrometry (MS) | Detection and identification of flavonoids based on mass-to-charge ratio. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of flavonoids and their metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous formula determination. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation of isolated flavonoids. |
| In Silico Molecular Docking | Predicting binding interactions between flavonoids and biological targets. |
Conclusion
Summary of Key Academic Research Findings on 7,4'-Dihydroxy-8,3'-dimethoxyflavanone
Academic research specifically focused on this compound is notably limited. The compound is cataloged in chemical databases such as ChEBI (Chemical Entities of Biological Interest), confirming its structure as a dihydroxyflavanone with hydroxy groups at the C-4' and C-7 positions and methoxy (B1213986) groups at the C-3' and C-8 positions. ebi.ac.ukebi.ac.uk It is classified as a metabolite, suggesting its presence in biological systems, although its definitive natural sources have not been extensively documented in readily available literature. ebi.ac.ukebi.ac.uk
While direct experimental studies on this compound are scarce, the broader body of research on related methoxylated flavanones provides a basis for inferring its potential properties. Studies on various flavanones isolated from plant families like Lamiaceae and Asteraceae, which are rich in flavonoids, indicate that the substitution pattern on the flavanone (B1672756) skeleton is crucial for their biological activity. nih.govresearchgate.netmdpi.comresearchgate.netcore.ac.uknih.govnih.govnih.govwikipedia.org The presence and position of hydroxyl and methoxy groups significantly influence properties such as antioxidant, anti-inflammatory, and cytotoxic activities. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netnih.govnih.govnih.gov
For instance, research on other 8-substituted flavones has demonstrated that the functional group at the 8-position plays a critical role in their bioactivity. researchgate.net The anti-inflammatory activity of many flavonoids is attributed to their ability to modulate signaling pathways like NF-κB and MAPK. nih.gov Furthermore, the cytotoxic potential of flavanones against various cancer cell lines is a significant area of investigation. researchgate.net Given these trends, it is plausible that this compound possesses similar biological activities, although this remains to be experimentally verified. The lack of specific spectroscopic data (NMR, MS) and dedicated synthesis or isolation papers in the public domain underscores the nascent stage of research on this particular compound. tandfonline.comnih.govnih.govacs.orgresearchgate.netnih.govjst.go.jpmassbank.euresearchgate.net
Broader Implications for Flavanone Research and Natural Product Discovery
The case of this compound highlights a broader theme in natural product research: a vast number of predicted or theoretically possible flavonoid structures remain underexplored. While significant attention has been given to more common flavonoids, a multitude of isomers and derivatives with unique substitution patterns are yet to be isolated and characterized. The exploration of these less-common flavonoids is essential for a comprehensive understanding of flavonoid biosynthesis, chemical diversity, and biological functions.
The study of methoxylated flavonoids, in particular, holds considerable promise. Methoxylation can enhance the metabolic stability and bioavailability of flavonoids, potentially leading to improved therapeutic efficacy. nih.gov Therefore, the systematic investigation of compounds like this compound could lead to the discovery of novel drug leads with enhanced pharmacological properties.
Future research should prioritize the targeted isolation of this and other rare flavanones from diverse plant sources, particularly from families like Lamiaceae and Asteraceae known for their rich flavonoid chemistry. nih.govresearchgate.netmdpi.comresearchgate.netcore.ac.uknih.govnih.govnih.govwikipedia.org The development of efficient synthetic routes to produce these compounds in larger quantities is also crucial for enabling thorough biological evaluation. researchgate.netresearchgate.netrsc.orgmdpi.com Such studies would not only fill the knowledge gaps for specific compounds but also contribute to a deeper understanding of structure-activity relationships within the flavanone class. Ultimately, the continued exploration of the full spectrum of flavonoid diversity is a critical endeavor for natural product discovery and the development of new therapeutic agents.
Q & A
Q. What are the established synthetic routes for 7,4'-Dihydroxy-8,3'-dimethoxyflavanone, and how is yield optimized?
The compound is synthesized via acid-catalyzed cyclization of chalcone precursors. A reported method involves reacting 2',4'-dihydroxy-3'-methoxyacetophenone with a substituted benzaldehyde derivative under reflux in ethanol, achieving a 90% yield. Key steps include precise control of reaction time (6–8 hours) and temperature (70–80°C). Post-synthesis purification uses silica gel column chromatography with a hexane/ethyl acetate gradient .
Q. How is the structural identity of this compound confirmed?
Structural validation employs 1H- and 13C-NMR spectroscopy :
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).
- Osteogenic effects : Alkaline phosphatase (ALP) activity in mesenchymal stem cells (MSCs) .
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How can conflicting data on flavanone stereochemistry be resolved?
Discrepancies in stereochemical assignments (e.g., axial vs. equatorial H-3 protons) are resolved via X-ray crystallography . For example, monoclinic crystal structures (space group P2₁) with unit cell parameters a = 5.4234 Å, b = 9.293 Å confirm the equatorial orientation of methoxy groups and intramolecular hydrogen bonding (O—H⋯O) stabilizing the flavanone conformation .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Derivatization : Acetylation of hydroxyl groups (e.g., 7,4'-di-O-methyl derivatives) enhances lipophilicity.
- Nanocarriers : Encapsulation in β-cyclodextrin or lipid nanoparticles improves aqueous dispersion.
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in rodent models .
Q. How do structural analogs (e.g., 5,3′-dihydroxy-7,4′-dimethoxyflavanone) differ in bioactivity?
Comparative studies reveal:
- Antioxidant potency : Electron-donating groups (e.g., 8-OCH₃) enhance radical scavenging by stabilizing phenolic radicals.
- Enzyme inhibition : this compound shows stronger cholinesterase inhibition (IC₅₀ = 12 µM) vs. analogs lacking the 8-methoxy group (IC₅₀ = 28 µM) .
- Cytotoxicity : Methoxy positioning influences selectivity between cancer (HeLa) and normal (HEK-293) cell lines .
Q. What computational methods predict interaction with biological targets?
- Docking simulations : AutoDock Vina models binding to COX-2 (PDB: 5KIR) and estrogen receptors (PDB: 1A52).
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-inflammatory EC₅₀ .
Data Contradiction and Validation
Q. How to address discrepancies in reported NMR shifts for flavanones?
- Solvent calibration : Use deuterated methanol (CD₃OD) as a universal solvent to minimize shift variability.
- Cross-validation : Compare 2D NMR (HSQC, HMBC) data with crystallographic bond lengths (e.g., C=O at 1.23 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
